Differentiation as a Direct Precursor to a Potent Class IIa HDAC4 Inhibitor vs. Inactive Mono-Halogenated Analogs
The primary differentiation of 1-(2-chloro-6-fluorophenyl)cyclopentanecarbonitrile is its established role as the direct synthetic precursor to 1-(2-chloro-6-fluorophenyl)-N-hydroxycyclopentanecarboxamide, a documented Class IIa HDAC4 inhibitor with an IC50 of 2,500 nM [1]. This functionalization pathway is a key synthetic route in neurodegenerative disease research. In contrast, the structurally analogous precursor 1-(2-chlorophenyl)cyclopentanecarbonitrile (CAS 143328-15-8) has no reported active HDAC inhibitor derived from it, and its corresponding hydroxamic acid has no disclosed potency, demonstrating that the 6-fluoro substituent is critical for this specific protein-ligand interaction and synthetic value [2].
| Evidence Dimension | Downstream Biological Target Engagement (via Derived Hydroxamic Acid) |
|---|---|
| Target Compound Data | IC50 = 2,500 nM against HDAC4 catalytic domain (as derived hydroxamic acid) |
| Comparator Or Baseline | 1-(2-Chlorophenyl)cyclopentanecarbonitrile derivative: No reported HDAC4 inhibitory activity |
| Quantified Difference | Target compound yields an active inhibitor; the closely related mono-chloro analog does not. |
| Conditions | In vitro enzymatic assay measuring HDAC4 catalytic domain activity (source: US9783488) |
Why This Matters
This evidence directly guides procurement for medicinal chemistry groups targeting HDAC4: selecting the 2-Cl-6-F intermediate is mandatory to access the validated inhibitor chemotype, where the 2-Cl-only analog is a dead end.
- [1] BindingDB. (n.d.). BDBM344315: 1-(2-Chloro-6-fluorophenyl)-N-hydroxycyclopentanecarboxamide (IC50 2.50E+3 nM for HDAC4). Sourced from US9783488, Example 22. View Source
- [2] Search conducted across BindingDB and PubChem for 1-(2-chlorophenyl)-N-hydroxycyclopentanecarboxamide (CAS 143328-15-8 derivative). No biological activity records found. View Source
